3,4,4'-Trichlorobenzhydrol
Overview
Description
3,4,4'-Trichlorobenzhydrol is an organic compound with the molecular formula C₁₃H₉Cl₃O. It is a derivative of benzhydrol, where three chlorine atoms are substituted at specific positions on the benzene rings. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4'-Trichlorobenzhydrol typically involves the chlorination of benzhydrol. The reaction conditions include the use of chlorine gas or other chlorinating agents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms by chlorine atoms at the desired positions on the benzene rings.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar chlorination processes. The process involves large reactors where benzhydrol and chlorine gas are reacted in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4,4'-Trichlorobenzhydrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Chlorination reactions are typically carried out using chlorine gas (Cl₂) or thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Further chlorination can result in the formation of tetrachlorinated or pentachlorinated derivatives.
Scientific Research Applications
3,4,4'-Trichlorobenzhydrol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which 3,4,4'-Trichlorobenzhydrol exerts its effects depends on the specific application. In chemical synthesis, it acts as an intermediate that undergoes further reactions to produce desired compounds. In biological and medical applications, it may interact with specific molecular targets and pathways, although detailed mechanisms would require specific context and research.
Comparison with Similar Compounds
Benzhydrol
Trichlorobenzene
Chlorinated phenols
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Properties
IUPAC Name |
(4-chlorophenyl)-(3,4-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNWIEXXWXCMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375290 | |
Record name | 3,4,4'-Trichlorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660840-68-6 | |
Record name | 3,4,4'-Trichlorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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